molecular formula C7H8N4 B13108814 7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 69141-90-8

7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B13108814
CAS No.: 69141-90-8
M. Wt: 148.17 g/mol
InChI Key: UBDQCMMYPAPXON-UHFFFAOYSA-N
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Description

7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction has been reported to yield triazolopyrimidines efficiently . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. Microwave irradiation and the use of reusable catalysts are preferred due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, pH, and the presence of catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed:

Scientific Research Applications

7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine

Comparison: 7,8-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown superior cytotoxic activities against certain cancer cell lines and has been identified as a potent CDK2 inhibitor .

Properties

CAS No.

69141-90-8

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

7,8-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C7H8N4/c1-5-6(2)9-4-11-7(5)8-3-10-11/h3-4H,1-2H3

InChI Key

UBDQCMMYPAPXON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN2C1=NC=N2)C

Origin of Product

United States

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